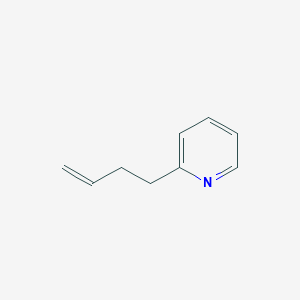

2-(But-3-en-1-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-but-3-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-6-9-7-4-5-8-10-9/h2,4-5,7-8H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHRXZWERCGWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453722 | |

| Record name | Pyridine, 2-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-75-9 | |

| Record name | 2-(3-Buten-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 but 3 En 1 Yl Pyridine

Novel Catalytic Approaches to 2-(But-3-en-1-yl)pyridine Synthesis

Modern synthetic strategies increasingly rely on catalysis to achieve efficient and selective bond formations. The synthesis of this compound has benefited from these advancements, with transition metal catalysis and organocatalysis emerging as powerful tools.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. For the synthesis of this compound, these methods typically involve the coupling of a pyridine-containing starting material with a butenyl-containing counterpart.

One prominent strategy is the Suzuki-Miyaura cross-coupling reaction. This reaction has been successfully employed to couple 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates, providing a pathway to alkenylpyridines. nih.gov While this specific example focuses on the 3-substituted pyridine (B92270), the methodology is adaptable for the synthesis of 2-substituted pyridines. The general approach involves the reaction of a halopyridine or a pyridyl triflate with a butenylboronic acid or ester in the presence of a palladium catalyst and a base.

Another powerful approach is the ortho-C–H alkylation of pyridines. Researchers have developed methods for the selective alkylation of pyridines at the C-2 position using alkenes. beilstein-journals.org For instance, cationic half-sandwich rare-earth metal complexes, such as those of scandium and yttrium, have been shown to catalyze the ortho-alkylation of pyridines with α-olefins. beilstein-journals.org This atom-economical method directly functionalizes the pyridine C-H bond, avoiding the need for pre-functionalized starting materials. The proposed mechanism involves the coordination of the pyridine to the metal center, followed by C-H activation and migratory insertion of the alkene. beilstein-journals.org

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of substituted pyridines, which are foundational to the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / PPh₃ | Pyridyl triflate, Alkenyl boronate | Alkenylpyridine | Modest to very good | nih.gov |

| (C₅Me₅)Ln(CH₂C₆H₄NMe₂-o)₂ / B(C₆F₅)₃ | Pyridine, α-Olefin | 2-Alkylpyridine | Good | beilstein-journals.org |

| Rh(I) complex | Pyridine, Olefin | ortho-C-H alkylated pyridine | Not specified | beilstein-journals.org |

| Pd(OAc)₂ / dppf / Cs₂CO₃ | Pyridine N-oxide, Alkyl bromide | 2-Alkylpyridine | Moderate to good | beilstein-journals.org |

Organocatalytic Strategies for Pyridine Ring Formation

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis. acs.org These methods often offer mild reaction conditions, high enantioselectivity, and a lack of toxic metal residues. acs.org While direct organocatalytic synthesis of this compound is not extensively documented, organocatalytic methods for constructing the pyridine ring itself are well-established and can be adapted.

Multicomponent reactions are a particularly efficient strategy for pyridine synthesis. smolecule.com For instance, the Bohlmann-Rahtz pyridine synthesis, which can be promoted by organocatalysts, involves the condensation of an enamine with an alkynone. core.ac.uk By choosing an enamine or alkynone precursor bearing a butenyl group, this method could potentially be used to construct the desired this compound skeleton in a single step. Microwave irradiation has been shown to significantly accelerate these reactions. smolecule.com

Organocatalytic tandem reactions also provide a route to functionalized pyridines. ub.edu For example, chiral amine catalysts can be used in asymmetric [3+3] cycloadditions to create chiral six-membered rings, which can be precursors to pyridines. rsc.org The choice of starting materials with the appropriate butenyl functionality is key to applying these methods for the target molecule.

Chemo- and Regioselective Functionalization Techniques

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyridines. Modern synthetic methods offer precise control over which functional group reacts and at which position on the pyridine ring.

The functionalization of pyridine N-oxides is a powerful strategy for achieving C-2 selectivity. researchgate.net The N-oxide group activates the pyridine ring, directing functionalization to the C-2 and C-6 positions. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters has been reported to give C2-arylated pyridines. beilstein-journals.org A similar strategy could be envisioned for C-H alkenylation.

Direct C-H functionalization of pyridines without a directing group is more challenging but has been achieved with certain transition metal catalysts. For example, heterobimetallic Rh-Al catalysts have been used for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. beilstein-journals.org The regioselectivity (linear vs. branched product) can be influenced by the nature of the alkene. beilstein-journals.org

A tandem [3+2] heteroannulation strategy has been developed for the synthesis of carbazoles, which involves chemo- and regioselective bond-forming processes. acs.org While not directly applicable to this compound, the principles of controlling selectivity through catalyst and substrate design are highly relevant.

Functional Group Interconversion Pathways to this compound

In addition to building the pyridine ring from scratch, this compound can be synthesized by modifying existing pyridine derivatives through functional group interconversions.

Alkenyl Pyridine Precursor Transformations

One straightforward approach is the transformation of a pre-existing alkenyl pyridine. For example, a shorter or longer alkenyl side chain at the 2-position of pyridine could be modified to the desired but-3-en-1-yl group through reactions such as cross-metathesis.

Alternatively, a functional group on the side chain can be converted to the alkene. For instance, a 4-(pyridin-2-yl)butan-1-ol (B91499) could be dehydrated to form this compound. Similarly, elimination reactions of suitable precursors, such as a 4-bromo-1-(pyridin-2-yl)butane, can yield the target alkene.

Stereoselective Introduction of the Butenyl Side Chain

For applications where the stereochemistry of the butenyl side chain is important, stereoselective synthetic methods are required. While the butenyl group in this compound itself does not have a stereocenter, these methods are crucial for synthesizing derivatives with chiral centers on the side chain.

One approach involves the stereoselective synthesis of a chiral precursor that is then attached to the pyridine ring. For example, the stereoselective synthesis of furanosesquiterpenes has been achieved by coupling a chiral cyclogeranyl moiety with a furan (B31954) moiety. mdpi.com A similar strategy could be employed by synthesizing a chiral butenyl precursor and coupling it to a pyridine derivative.

Ring-expansion reactions of cyclopropanated heterocycles have also been shown to be a stereoselective method for synthesizing tetrahydropyridines. acs.orgnih.gov This methodology could potentially be adapted to introduce a butenyl side chain with stereocontrol.

Green Chemistry Principles in this compound Synthesis

Atom Economy and Step Efficiency Assessments in Synthetic Routes

Methodologies like the [2+2+2] cycloaddition of alkynes and nitriles are recognized as highly atom-economic routes for pyridine synthesis. rsc.org These reactions, often catalyzed by transition metals like cobalt, assemble the pyridine ring from simple precursors in a single step, maximizing atom incorporation. rsc.org Similarly, multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single pot to form the product, minimizing intermediate isolation steps. tandfonline.com Research has shown that MCRs can achieve atom economies exceeding 85%. smolecule.com

The synthesis of 2,3'-bipyridin-6'(1'H)-one, a related structure, highlights the importance of process efficiency. Older methods suffered from poor atom economy due to the use of high molecular weight reagents and required cryogenic temperatures. google.com Newer processes have improved this by using more direct coupling methods, resulting in good yields and better atom economy in a single step without extreme conditions. google.com

Table 2: Comparison of Synthetic Approaches for Pyridines based on Green Metrics

| Synthetic Method | Key Characteristics | Atom Economy Potential | Step Efficiency | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Convergent synthesis from alkynes and nitriles. | High | High (often single step) | rsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants in one pot. | High (>85%) | High (avoids intermediate isolation) | tandfonline.comsmolecule.com |

| Traditional Linear Synthesis | Stepwise functional group manipulations. | Variable, often lower | Lower overall yield due to multiple steps | nih.gov |

| Improved Suzuki Coupling | One-pot process, avoids cryogenic conditions. | Good | High (overall yield 81%) | google.com |

Continuous Flow Methodologies for this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. mdpi.com This methodology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. vapourtec.comrsc.org

While a dedicated continuous flow synthesis for this compound has not been specifically reported, the established flow chemistry protocols for pyridine ring formation and functionalization are highly relevant. Syntheses involving organometallic reagents, high temperatures, and gas-liquid reactions, which can be challenging in batch, are often more manageable and efficient in a flow setup. vapourtec.com For instance, multi-step flow syntheses have been developed for various APIs, demonstrating the capability to handle complex reaction sequences, including lithiation, Grignard additions, and high-temperature cyclizations, all within an automated flow system. beilstein-journals.org

Given the synthetic routes available for substituted pyridines, a continuous flow process for this compound could be envisioned. A potential flow setup could involve the coupling of 2-halopyridine with a butenyl-containing Grignard or boronic acid reagent, followed by in-line purification, offering a streamlined and efficient production method. The ability of flow systems to safely handle reactive intermediates and precisely control reaction conditions would be highly advantageous for optimizing the synthesis of this compound on a larger scale.

Reactivity and Mechanistic Investigations of 2 but 3 En 1 Yl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This electronic nature generally disfavors electrophilic aromatic substitution while making the ring susceptible to nucleophilic attack. nih.govwikipedia.org The but-3-en-1-yl group at the 2-position, being an alkyl group, exerts a weak electron-donating effect, which can influence the regioselectivity and rate of substitution reactions.

Regioselectivity and Electronic Effects of Substituents

The (but-3-en-1-yl) substituent is an alkyl group, which is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution on benzene (B151609) rings. youtube.comchemistrytalk.org However, in the context of the pyridine ring, the situation is more complex. The pyridine nitrogen is a strong deactivating group, making electrophilic substitution challenging and generally requiring harsh conditions. wikipedia.org If substitution does occur, the directing effect of the alkyl group would favor substitution at the positions ortho and para to it (C3, C5, and the N-oxide, if formed). However, the inherent reactivity of the pyridine ring itself often dominates.

For electrophilic substitution, the pyridine ring is most reactive at the 3- and 5-positions, as these are the least deactivated positions. The nitrogen atom itself can also react with electrophiles, forming pyridinium (B92312) salts, which further deactivates the ring to subsequent electrophilic attack. wikipedia.org

In contrast, nucleophilic aromatic substitution (SNAr) is favored at the 2- and 4-positions (and 6-position, if unsubstituted) of the pyridine ring. stackexchange.com This is because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com The presence of the but-3-en-1-yl group at the 2-position would sterically hinder nucleophilic attack at this position to some extent, but C-6 remains a primary site for nucleophilic attack, especially if a good leaving group is present.

Direct C-H functionalization of 2-alkylpyridines, which can be considered a type of substitution, often occurs at the benzylic-like α-carbon of the alkyl chain due to the acidity of these protons. d-nb.infonih.gov Enantioselective alkylation of 2-alkylpyridines at the α-position of the alkyl chain has been achieved using chiral lithium amides. nih.govacs.org

Influence of Reaction Conditions on Aromatic Functionalization

The conditions required for the functionalization of the pyridine ring in 2-alkylpyridines are highly dependent on the nature of the reaction.

Electrophilic Substitution : Due to the low reactivity of the pyridine ring towards electrophiles, harsh conditions are often necessary. For example, nitration may require fuming sulfuric acid and high temperatures. Such conditions, however, can lead to low yields and side reactions, including oxidation of the alkyl side chain. The formation of an N-oxide by treating the pyridine with an oxidizing agent can activate the ring towards electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation can then yield the substituted pyridine.

Nucleophilic Substitution : For nucleophilic aromatic substitution to occur, a leaving group (like a halide) is typically required on the ring. The reaction is then often facilitated by strong bases or high temperatures. The Chichibabin reaction, for example, allows for the direct amination of pyridines at the 2-position using sodium amide, though this would not be applicable to 2-(but-3-en-1-yl)pyridine which is already substituted at C2.

Metal-Catalyzed Cross-Coupling : Modern synthetic methods often employ transition-metal catalysis for the functionalization of pyridines. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the pyridine ring. nih.govbeilstein-journals.org These reactions often proceed under milder conditions and with higher selectivity than traditional methods. The direct C-H arylation of 2-alkylpyridines has also been reported, providing a more atom-economical approach to functionalization.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Enantioselective Alkylation | 2-Butylpyridine (B1583359) | n-BuLi, (R)-chiral diamine, HMPA, BnBr, Toluene | (R)-2-(1-Phenylpentan-2-yl)pyridine | 76% | nih.gov |

| C-H Alumination | 2,6-Lutidine | Yttrium catalyst, HAl(i-Bu)2, Toluene | 2-(Aluminomethyl)-6-methylpyridine | High | acs.org |

| ortho-Alkylation | Pyridine N-oxide | Pd(OAc)2, dppf, Cs2CO3, Alkyl bromide, Toluene, 100 °C | 2-Alkylpyridine | Moderate to Good | beilstein-journals.org |

Reactions Involving the Terminal Alkene Moiety

The but-3-en-1-yl side chain provides a versatile handle for a variety of transformations, primarily targeting the terminal double bond. The proximity of the pyridine ring can sometimes influence the reactivity and selectivity of these reactions through coordination or electronic effects.

Hydrofunctionalization and Halofunctionalization Reactions

The terminal alkene of this compound is susceptible to a range of addition reactions that introduce new functional groups.

Hydrofunctionalization : This class of reactions involves the addition of an H-X molecule across the double bond.

Hydroboration-Oxidation : This two-step sequence provides a reliable method for the anti-Markovnikov hydration of the alkene, yielding 4-(pyridin-2-yl)butan-1-ol (B91499). Cobalt-catalyzed hydroboration has been shown to be effective for terminal alkenes, proceeding with high anti-Markovnikov selectivity. organic-chemistry.org Iron and cobalt catalysts have also been developed for the asymmetric hydrofunctionalization of alkenes. acs.org

Oxymercuration-Demercuration : This method results in the Markovnikov hydration of the alkene, producing 1-(pyridin-2-yl)butan-4-ol.

Wacker-Type Oxidation : Palladium-catalyzed oxidation in the presence of an oxygen source can convert the terminal alkene to a methyl ketone, yielding 4-(pyridin-2-yl)butan-2-one.

Hydroamination : The addition of an N-H bond across the alkene can be achieved using metal catalysts, leading to the formation of more complex amines. rsc.org

Halofunctionalization : The addition of halogens or a halogen and a nucleophile across the double bond is a fundamental transformation. nih.govnih.gov

Dihalogenation : The reaction with Br₂ or Cl₂ would lead to the corresponding 1,2-dihalo-4-(pyridin-2-yl)butane.

Halohydrin Formation : In the presence of water, reaction with a halogen source like N-bromosuccinimide (NBS) would yield a bromohydrin. The regioselectivity can be influenced by the reaction conditions.

Intramolecular Cyclization : The pyridine nitrogen can act as an intramolecular nucleophile in the presence of an electrophilic halogen source (e.g., I₂ or NBS), leading to the formation of a bicyclic pyridinium salt, which can then undergo further reactions. This cyclization is a powerful tool for constructing indolizidine-type skeletons.

| Reaction | Substrate Type | Typical Reagents | Product Type | Regioselectivity |

| Hydroboration-Oxidation | Terminal Alkene | 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov |

| Oxymercuration-Demercuration | Terminal Alkene | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Secondary Alcohol | Markovnikov |

| Wacker Oxidation | Terminal Alkene | PdCl₂, CuCl₂, O₂ | Methyl Ketone | Markovnikov |

| Bromolactonization (intramolecular) | Alkenoic Acid | NBS | Bromo-lactone | Varies with ring size |

| Iodoamination (intramolecular) | Alkenyl Amine | I₂, NaHCO₃ | Iodo-pyrrolidine/piperidine | Endo/Exo cyclization |

Cycloaddition Chemistry of the Butenyl Group

The double bond of the butenyl side chain can participate in various cycloaddition reactions to form new ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction) : The terminal alkene can act as a dienophile in reactions with conjugated dienes. These reactions are typically thermally promoted and lead to the formation of six-membered rings. The presence of the pyridine ring is unlikely to significantly affect the reactivity of the isolated double bond in this context.

[2+2] Cycloaddition : Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : The alkene can react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings (e.g., triazolines, isoxazolines, isoxazolidines).

[2+2+2] Cycloaddition : Transition-metal-catalyzed [2+2+2] cycloadditions, often using cobalt, rhodium, or nickel catalysts, can combine the butenyl group with two molecules of an alkyne to construct a new six-membered ring. rsc.orgrsc.org This reaction provides a powerful route to complex polycyclic structures.

Olefin Metathesis Transformations for Structural Elaboration

Olefin metathesis, a reaction catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs or Schrock catalysts), is a powerful tool for C-C bond formation. masterorganicchemistry.comorganic-chemistry.org For this compound, several metathesis strategies can be envisioned.

Cross-Metathesis (CM) : This reaction involves the coupling of two different alkenes. organic-chemistry.org Reacting this compound with another terminal alkene in the presence of a metathesis catalyst would lead to a new, elongated alkenylpyridine and ethylene. The stereoselectivity (E/Z) of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. However, alkenes containing N-heteroaromatics can be challenging substrates due to potential catalyst deactivation by the nitrogen lone pair. beilstein-journals.org This can sometimes be overcome by using more robust catalysts or by protonating the pyridine nitrogen. beilstein-journals.org

Ring-Closing Metathesis (RCM) : If another alkene is present in the molecule, RCM can be used to form a new cyclic structure. masterorganicchemistry.comnih.gov For example, if the pyridine nitrogen were functionalized with an allyl group, RCM could be employed to synthesize a dihydroindolizine derivative. RCM is a widely used strategy for the synthesis of nitrogen heterocycles. nih.gov

Enyne Metathesis : If the reaction partner is an alkyne, enyne metathesis can be used to generate a 1,3-diene system, which is a valuable building block for further transformations, including Diels-Alder reactions.

| Metathesis Type | Reaction Partners | Catalyst Example | Potential Product |

| Cross-Metathesis | This compound + Styrene | Grubbs 2nd Gen. | 2-(5-Phenylpent-3-en-1-yl)pyridine |

| Ring-Closing Metathesis | N-allyl-2-(but-3-en-1-yl)pyridinium | Grubbs 2nd Gen. | Dihydroindolizinium salt |

| Enyne Metathesis | This compound + Phenylacetylene | Grubbs 2nd Gen. | 2-(5-Phenylpenta-1,3-dien-1-yl)pyridine |

Coordination Chemistry and Ligand Properties of this compound

The presence of both a Lewis basic nitrogen atom within an aromatic system and a π-electron-rich carbon-carbon double bond gives this compound versatile characteristics as a ligand in coordination chemistry. jscimedcentral.com It can bind to metal centers in different modes, leading to a variety of complex structures and properties.

Complexation with Transition Metals and Main Group Elements

The pyridine moiety is a classic ligand in coordination chemistry, known to form stable complexes with a vast array of transition metals and some main group elements. jscimedcentral.comwikipedia.org The nitrogen atom's lone pair of electrons can be donated to a metal center, forming a coordinate covalent bond. jscimedcentral.com In this compound, the butenyl group introduces a second potential coordination site through its C=C double bond, which can act as a π-donor. wikipedia.org

This dual functionality allows the molecule to act as either a monodentate ligand, coordinating solely through the pyridine nitrogen, or as a bidentate ligand, where both the nitrogen and the alkene group bind to the same metal center. The preferred coordination mode depends on several factors, including the nature of the metal ion, its oxidation state, the solvent, and the presence of other competing ligands.

While specific studies on the complexation of this compound are not extensively documented, research on related structures provides significant insight. For instance, more complex tridentate ligands that incorporate both pyridine and butenyl functionalities have been synthesized and their coordination with metals like copper has been characterized. iucr.org Similarly, complexes of bipyridines substituted with butenyl groups, such as 6,6'-bis(but-3-en-1-yl)-2,2'-bipyridine, have been prepared and used to form heteroleptic copper(I) complexes. researchgate.net The coordination of alkenyl pyridine derivatives with rhodium and palladium has also been explored in the context of domino reactions. scholaris.ca Furthermore, reactions involving 4,4′-di(but-3-en-1-yl)-2,2′-bipyridine with trivalent boron have been reported, demonstrating its utility with main group elements. researchgate.net

| Potential Coordination Modes of this compound |

| Monodentate (N-coordination) |

| Bidentate (N, π-alkene chelation) |

Chelation Effects and Ligand Field Theory Considerations

When this compound functions as a bidentate ligand, it forms a six-membered chelate ring with the central metal atom. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal, typically leads to complexes with enhanced thermodynamic stability compared to analogous complexes with separate monodentate ligands. This phenomenon is known as the chelate effect. wikipedia.org The formation of a stable six-membered ring suggests that bidentate coordination would be a favorable binding mode for this ligand.

From the perspective of Ligand Field Theory (LFT), which describes the bonding and electronic structure of coordination complexes, the properties of this compound as a ligand are intriguing. libretexts.org LFT considers how the interaction between ligand and metal orbitals affects the energies of the metal's d-orbitals. libretexts.org

Pyridine as a Ligand: The pyridine ring acts primarily as a σ-donor through its nitrogen lone pair. It is generally considered a moderately strong field ligand, capable of causing a significant splitting of the d-orbital energies. wikipedia.orgmlsu.ac.in

Alkene as a Ligand: The butenyl group's C=C double bond can act as a π-donor, donating electron density from its π-bonding orbital to a suitable metal d-orbital. Alkenes are typically weak field ligands. wikipedia.org

Stability and Reactivity of Metal-2-(But-3-en-1-yl)pyridine Complexes

The stability of metal complexes formed with this compound is governed by both thermodynamic and kinetic factors.

Thermodynamic Stability: The primary contributor to the thermodynamic stability of chelated complexes is the chelate effect. The formation of a six-membered ring upon bidentate coordination of this compound would result in a significant increase in the complex's formation constant compared to complexes with individual pyridine and alkene ligands. The stability is also influenced by the Hard and Soft Acids and Bases (HSAB) principle, with the pyridine nitrogen being an intermediate base, forming stable complexes with a wide range of metal ions. jscimedcentral.com

Reactivity of Coordinated Ligand: Coordination to a metal center can significantly alter the reactivity of the ligand itself. bohrium.com The butenyl group, when coordinated to an electron-deficient metal center, may become more susceptible to nucleophilic attack. Conversely, the electronic properties of the pyridine ring are also modified upon complexation, which can influence its susceptibility to electrophilic or nucleophilic attack.

Complexes containing ligands similar to this compound have shown significant catalytic activity. For example, copper complexes with tridentate nitrogen-containing ligands are effective promoters of Atom Transfer Radical Addition (ATRA) reactions. iucr.org This suggests that metal complexes of this compound could serve as catalysts in various organic transformations.

Radical Reactions of this compound

The unsaturated butenyl side chain and the aromatic pyridine ring both serve as potential sites for radical reactions, leading to a variety of functionalized products.

Radical Addition to the Alkene and Pyridine Ring

Radical species can add to either the C=C double bond of the butenyl group or the pyridine ring. The regioselectivity of this addition is dependent on the reaction conditions and the nature of the radical.

Addition to the Alkene: The addition of a radical to the terminal alkene is a common transformation. In the context of intramolecular reactions, radical cyclizations onto butenyl groups are well-established, typically proceeding via a 5-exo-trig pathway according to Baldwin's rules. scripps.eduresearchgate.net Intermolecular additions are also highly efficient.

Addition to the Pyridine Ring: The addition of radicals to a pyridine ring is known as the Minisci reaction. wikipedia.org This reaction is most effective when the pyridine ring is protonated, making it electron-deficient and thus more susceptible to attack by nucleophilic carbon-centered radicals. wikipedia.org The addition typically occurs with high regioselectivity at the C2 and C4 positions. wikipedia.orgsemanticscholar.org The Minisci reaction is a powerful tool for the direct C-H functionalization of heterocycles, bypassing the need for pre-functionalized starting materials. wikipedia.orgsemanticscholar.orgnih.gov

The competition between addition to the alkene versus the pyridine ring would be influenced by factors such as the steric and electronic properties of the incoming radical and the acidity of the medium. In acidic conditions that favor protonation of the pyridine, addition to the ring is often preferred.

| Reaction Type | Typical Conditions | Favored Position |

| Radical Addition to Alkene | Neutral | Terminal Carbon (anti-Markovnikov) |

| Minisci Reaction | Acidic (Protonated Pyridine) | C2 or C4 of Pyridine Ring |

Photoinduced and Redox-Mediated Transformations

Radical reactions of this compound can also be initiated by photochemical or redox processes. These methods offer mild and often highly selective ways to generate radicals and effect transformations.

Photoinduced Transformations: Visible light photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions. d-nb.infonih.govresearchgate.netsioc-journal.cn Alkenylpyridines are known substrates in a variety of photoinduced reactions. d-nb.infonih.govacs.orgresearchgate.net For instance, photoredox catalysis can be used to generate ketyl or α-aminoalkyl radicals from aldehydes and imines, which then add selectively to the β-position of Lewis acid-activated alkenylpyridines. nih.gov Another approach involves the formation of an electron donor-acceptor (EDA) complex between the substrate and a catalyst or another reagent, which upon irradiation with visible light, initiates a radical process. nih.govacs.orgresearchgate.net Such methods have been used for the enantioselective hydroalkylation of alkenylpyridines. acs.orgresearchgate.net Photoinduced Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) reactions are also efficient methods for functionalizing alkenes. nih.gov

Redox-Mediated Transformations: Radical reactions can be initiated by the oxidation or reduction of a suitable precursor. In the context of the Minisci reaction, a common method for generating alkyl radicals is the silver-catalyzed oxidative decarboxylation of carboxylic acids using a strong oxidant like ammonium (B1175870) persulfate. wikipedia.orgsemanticscholar.org Furthermore, redox processes involving the metal center in a coordination complex can trigger radical reactions on the ligand. For example, a process known as proton-coupled electron transfer (PCET) can be used to homolytically activate C-H or C=O bonds in coordinated ligands, initiating further transformations. mdpi.com Such redox events within a metal complex of this compound could lead to controlled intramolecular cyclizations or other functionalizations.

Heterocyclic Ring Opening and Rearrangement Processes of this compound

The pyridine ring, a stable aromatic heterocycle, can undergo ring-opening and rearrangement reactions under specific conditions, often facilitated by the presence of activating substituents or through the coordination to metal centers. Research into these transformations is driven by the potential to synthesize novel carbocyclic and heterocyclic structures that are otherwise difficult to access. acs.org

Studies on related pyridine derivatives have demonstrated that the pyridine ring can be susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to ring cleavage. clockss.org For instance, the presence of electron-withdrawing groups or the formation of pyridinium salts can activate the ring towards such reactions. While specific studies focusing exclusively on the heterocyclic ring opening of this compound are not extensively detailed in the provided results, the principles of pyridine reactivity can be applied.

Mechanistically, the ring opening of pyridine derivatives can be initiated by the addition of a nucleophile to the positions ortho or para to the nitrogen atom (C2, C4, C6). clockss.org This disrupts the aromaticity of the ring and can lead to subsequent bond cleavages. In the context of metal-catalyzed reactions, coordination of the pyridine nitrogen to a metal center can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack and subsequent rearrangement or ring-opening. acs.orgresearchgate.net

One documented pathway for pyridine ring transformation involves a sequence of ring-opening and ring-closing reactions to convert para-substituted pyridines into meta-substituted anilines. acs.org This process involves the reaction of the pyridine with an amine to form a streptocyanine intermediate, which then undergoes a (5 + 1) ring-closing reaction. acs.org Mechanistic studies, including deuterium (B1214612) labeling, have shown that this transformation proceeds through a triene intermediate. acs.org

Another relevant area of research is the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that has been applied to various substituted pyridines. cdnsciencepub.com Typically, this involves the migration of an aryl group and is facilitated by activating groups on the pyridine ring. For 2-substituted pyridines, the rearrangement can be followed by tandem cyclization reactions, leading to complex polycyclic systems. cdnsciencepub.com

Furthermore, thermal rearrangements of complex pyridine-containing systems have been observed. For example, substituted 5H-chromeno[2,3-b]pyridines undergo thermal rearrangement to yield xanthene and benzo[b] acs.orgwiley-vch.denaphthyridine derivatives, with the product distribution being dependent on the reaction temperature and solvent. mdpi.com The proposed mechanism for this transformation is an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) process. mdpi.com

Detailed investigations into the ring-opening of 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands at Rhenium(I) carbonyl complexes have provided significant mechanistic insights. acs.org These studies reveal that deprotonation of the dearomatized pyridine ring is a critical step that triggers ring contraction and the eventual extrusion of the nitrogen atom. acs.org

While the direct ring-opening and rearrangement of this compound itself is not the primary focus of the cited literature, the established reactivity patterns of other substituted pyridines provide a strong basis for predicting its behavior under similar reaction conditions. The interplay between the butenyl side chain and the pyridine ring could potentially lead to unique intramolecular cyclization or rearrangement pathways following an initial ring-opening event.

Table 1: Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines mdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Product(s) | Ratio | Yield (%) |

| 1 | DMSO | 100 | 1 | 2a | - | 99 |

| 2 | DMSO | 120 | 1 | 2a / 3a | 9:1 | - |

| 3 | DMSO | 150 | 1 | 3a | - | 98 |

| 4 | DMF | 100 | 1 | 2a | - | Lower than DMSO |

| 5 | DMF | 150 | 1 | 3a | - | Lower than DMSO |

Table 2: Conversion of para-Substituted Pyridines to meta-Arylanilines acs.org

| Starting Pyridine | Amine | Product | Yield (%) |

| para-(4-Bromophenyl)pyridine | Maprotiline | 4m | - |

| para-Substituted Pyridine | Fluoxetine | meta-Phenylene linked Fluoxetine | - |

| 1a | Dimethylamine | 4c | - |

| 1a | Diethylamine | 4d | - |

Applications of 2 but 3 En 1 Yl Pyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The dual functionality of 2-(but-3-en-1-yl)pyridine provides a strategic advantage for the construction of complex nitrogen-containing heterocyclic scaffolds. The pyridine (B92270) moiety can act as a directing group or a nucleophile, while the butenyl chain serves as a reactive handle for cyclization reactions, enabling the assembly of polycyclic systems through various intramolecular transformations.

The synthesis of polycyclic nitrogen heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in numerous biologically active compounds and functional materials. researchgate.net The compound this compound is an exemplary precursor for creating such structures through intramolecular cyclization strategies. Methods like transition-metal-catalyzed hydroamination or aminocarbonylation can be employed to forge new rings by utilizing the alkene and the pyridine nitrogen.

For instance, intramolecular cyclization reactions can lead to the formation of fused or bridged ring systems. One potential pathway involves the activation of the alkene via a metal catalyst, followed by a nucleophilic attack from the pyridine nitrogen atom. Depending on the reaction conditions and catalytic system, this can lead to the regioselective formation of five or six-membered rings fused to the pyridine core. rsc.org Such reactions are often facilitated by transition metals like palladium, rhodium, or gold, which can coordinate to the alkene and promote the cyclization cascade. mdpi.compreprints.org The resulting polycyclic structures are often difficult to synthesize through other methods and are of significant interest in drug discovery. nih.govresearchgate.net

Table 1: Potential Cyclization Reactions for this compound This table presents hypothetical reaction conditions based on established methods for similar substrates.

| Reaction Type | Catalyst/Reagents | Product Type |

|---|---|---|

| Intramolecular Hydroamination | Gold(I) or Palladium(II) Catalyst | Fused or Bridged Heterocycles |

| Intramolecular Heck Reaction | Pd(OAc)₂, Ligand, Base | Polycyclic Pyridine Derivatives |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Tin Hydride | Cyclized Saturated Heterocycles |

| Metathesis Reaction | Grubbs' Catalyst | Ring-fused Dihydropyridines |

Quinolizidine (B1214090) and indolizidine alkaloids represent a large family of natural products possessing a 1-azabicyclo[4.4.0]nonane and 1-azabicyclo[4.3.0]nonane core structure, respectively. su.ac.th These compounds exhibit a wide range of biological activities, making them attractive targets for total synthesis. researchgate.net The structure of this compound makes it an ideal starting material for synthesizing these bicyclic systems.

The general strategy involves an initial modification of the pyridine ring or the side chain, followed by a key cyclization step. For example, reduction of the pyridine ring to a piperidine, followed by intramolecular cyclization of the butenyl chain, can lead directly to the quinolizidine skeleton. Alternatively, N-alkylation of the pyridine nitrogen followed by a cyclization event involving the butenyl chain as the nucleophile is a common strategy to access the indolizidine core. rsc.org Tandem N-acyliminium ion cyclization, where an N-acyliminium ion is formed from the pyridine ring and subsequently trapped by the pendant alkene, is a powerful method for constructing these polycyclic alkaloids. su.ac.th

The synthesis of indolizidine 167B, for instance, has been achieved through various routes that often involve the cyclization of a precursor containing a nitrogen heterocycle and an appropriate side chain. su.ac.th The butenyl group in this compound provides the necessary carbon framework to form the second ring of the indolizidine or quinolizidine system upon cyclization.

Synthesis of Polycyclic Nitrogen-Containing Scaffolds

Monomer for Polymerization Chemistry

The presence of a polymerizable terminal alkene group allows this compound to serve as a functional monomer. The resulting polymers contain pyridine units as pendant groups, imparting unique properties and allowing for further functionalization.

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.edursc.orgscispace.com The butenyl group of this compound is susceptible to radical polymerization.

In a typical ATRP setup, a transition metal complex (e.g., CuBr/Bipyridine) is used to reversibly activate and deactivate the propagating polymer chains, allowing for controlled growth. chemrestech.comchemrestech.com The polymerization of vinyl monomers is well-established, and the terminal alkene of this compound can participate in a similar fashion. The polymerization would proceed via the double bond of the butenyl group, leading to a polymer backbone with pendant pyridyl-ethyl groups. The ability to control the polymerization allows for the synthesis of block copolymers and other complex architectures where the pyridine-containing block can introduce specific functionalities like pH-responsiveness or metal-coordinating capabilities. cmu.edu

Table 2: Representative Conditions for Controlled Radical Polymerization This table shows typical conditions for ATRP of a monomer analogous to this compound, based on the polymerization of but-3-en-1-yl methacrylate. chemrestech.com

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Initiator | Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | Bipyridine |

| Solvent | Toluene or DMF |

| Temperature | 90 °C |

| [Monomer]:[Initiator] | 101:1 |

| [Catalyst]:[Initiator] | 1:1 |

Polymers derived from this compound are inherently functional due to the presence of the pyridine ring in each repeating unit. These pendant pyridine groups can be leveraged in a variety of ways. acs.org They can be quaternized to create cationic polyelectrolytes, which are useful in applications such as gene delivery or as antimicrobial agents. researchgate.net The lone pair of electrons on the pyridine nitrogen allows these polymers to act as macromolecular ligands, capable of coordinating with metal ions to form polymer-metal complexes for catalysis or materials with interesting optical or magnetic properties.

Furthermore, the pendant groups offer sites for post-polymerization modification. rsc.org This allows for the introduction of a wide array of other functional groups onto the polymer backbone, creating materials tailored for specific applications. For example, chemistries targeting the pyridine ring can be used to attach fluorescent dyes, drugs, or other bioactive molecules. This dual functionality—a polymerizable alkene and a versatile pyridine ring—makes this compound a highly valuable monomer for advanced materials synthesis. rsc.org

Controlled Radical Polymerization of this compound Derivatives

Ligand Design in Asymmetric Catalysis

Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis due to their stability, well-understood coordination chemistry, and the rigid scaffold they provide for introducing chiral elements. diva-portal.orgresearchgate.net The compound this compound can serve as a foundational structure for the synthesis of novel chiral ligands.

The butenyl side chain is a key feature that can be chemically modified to introduce chirality. For example, asymmetric dihydroxylation or epoxidation of the double bond can install chiral centers. The resulting chiral diol or epoxide can then be used to build more complex ligand structures. Alternatively, the alkene can participate in carbon-carbon bond-forming reactions to attach a known chiral auxiliary. The pyridine nitrogen, often in conjunction with another heteroatom introduced onto the side chain, can then chelate to a metal center. rsc.org

Pyridine-oxazoline (PyOx) ligands, for example, are a successful class of chiral ligands where a chiral oxazoline (B21484) ring is attached at the 2-position of the pyridine. researchgate.net A similar concept could be applied by transforming the butenyl group of this compound into a chiral substituent. The resulting bidentate ligand, coordinating through the pyridine nitrogen and a donor atom on the chiral side chain, could be employed in a variety of enantioselective transformations, such as palladium-catalyzed allylic alkylations or copper-catalyzed conjugate additions. diva-portal.orgwhiterose.ac.uk The modular nature of this approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific reaction. rsc.org

Enantioselective Transformations Catalyzed by this compound Derivatives

The true potential of this compound in asymmetric catalysis is unlocked upon its conversion into chiral derivatives. The pendant butenyl chain serves as a convenient handle for introducing stereogenic centers through well-established synthetic methodologies.

Synthesis of Chiral Ligands from a Prochiral Precursor

Two powerful methods for this transformation are asymmetric dihydroxylation and hydroboration-oxidation.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the terminal alkene of this compound into a vicinal diol with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL in AD-mix-α and AD-mix-β, respectively) to direct the facial selectivity of the dihydroxylation. wikipedia.orgorganic-chemistry.org The resulting chiral 1-(pyridin-2-yl)butane-3,4-diol can then be used as a C₂-symmetric or non-symmetric ligand for various metal-catalyzed reactions. A notable application of this strategy was demonstrated in the enantioselective total synthesis of (20S)-camptothecin, where a Sharpless asymmetric dihydroxylation of a substituted 4-(but-1-en-2-yl)pyridine was the key step in establishing the crucial stereocenter. thieme-connect.com

Asymmetric Hydroboration-Oxidation: This two-step process introduces a hydroxyl group at the anti-Markovnikov position, creating a chiral alcohol. The first step, catalytic asymmetric hydroboration, employs a borane (B79455) reagent (like catecholborane or pinacolborane) with a chiral transition metal catalyst, typically based on rhodium or iridium. rsc.orgtdx.cat Subsequent oxidation of the carbon-boron bond under basic conditions yields the chiral 4-(pyridin-2-yl)butan-1-ol (B91499). ambeed.com The enantioselectivity is controlled by the chiral ligand coordinated to the metal center during the hydroboration step. tdx.cat

These synthesized chiral diols and alcohols can be further modified to create a diverse library of ligands, such as aminophosphines, phosphinites, or imidazolidines, broadening their applicability in asymmetric catalysis. rsc.orgdiva-portal.orgresearchgate.net

Potential Catalytic Applications

Once complexed with suitable metal precursors (e.g., from palladium, iridium, rhodium, or copper), these newly synthesized chiral ligands derived from this compound are expected to be effective in a range of enantioselective transformations. Drawing parallels with existing chiral pyridine-based ligands, potential applications include:

Asymmetric Hydrogenation: Chiral P,N-ligands, such as pyridine-aminophosphines, are highly effective in the iridium- or ruthenium-catalyzed asymmetric hydrogenation of olefins and imines. rsc.org Derivatives of this compound could be used to synthesize similar ligands capable of producing chiral amines and other valuable building blocks with high enantiomeric excess (ee).

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a cornerstone of C-C bond formation. Chiral pyridine-containing ligands, including those with amino alcohol or oxazoline moieties, have demonstrated success in this reaction. diva-portal.orgmdpi.com Ligands synthesized from this compound could offer unique steric and electronic properties to control the stereochemical outcome.

Asymmetric Henry (Nitroaldol) Reaction: Copper(II) complexes with chiral imidazolidine-pyridine ligands have been shown to catalyze the Henry reaction with high enantioselectivity, producing valuable β-nitro alcohols. researchgate.net

Asymmetric Suzuki-Miyaura Cross-Coupling: Chiral pyridine-hydrazone ligands have been successfully employed in palladium-catalyzed asymmetric cross-coupling reactions to generate axially chiral biaryl compounds. researchgate.net

The following table presents representative data for enantioselective reactions catalyzed by various chiral pyridine-based ligands, illustrating the potential efficacy of catalysts derived from this compound.

| Catalyst/Ligand System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| Ir-Pyridine-Aminophosphine | Asymmetric Hydrogenation | 2,4-diaryl-3H-benzo[b]azepine | 98 | 99 | rsc.org |

| Pd-Pyridine-Hydrazone | Suzuki-Miyaura Coupling | 1-bromo-2-methoxynaphthalene | 91 | 90 | researchgate.net |

| Cu-PyBidine | Henry Reaction | Benzaldehyde | 96 | 96 | researchgate.net |

| Pd-Pyridyl-Thioether | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | up to 95 | 75 | mdpi.com |

| Co-Salox | [3+2] Annulation | (E)-2-(2-(1-phenylethylidene)hydrazinyl)pyridine | 99 | 96 | chemrxiv.org |

This table showcases results from systems analogous to those potentially derived from this compound to indicate potential performance.

Catalyst Stability, Activity, and Recyclability Studies

For any catalytic system to be considered for large-scale or industrial applications, high activity must be paired with excellent stability and the potential for recycling. These factors are critical for economic viability and environmental sustainability. researchgate.net While specific studies on catalysts derived from this compound are not available, general principles governing the stability of metal-ligand complexes can be applied.

Factors Influencing Catalyst Stability

The stability of a catalyst is often dictated by the strength of the metal-ligand bond and the robustness of the ligand itself under reaction conditions. rsc.org Strong oxidizing agents or high temperatures can lead to ligand degradation or metal leaching, causing a loss of catalytic activity. researchgate.net The design of the ligand is paramount; for instance, multidentate ligands that form chelate rings with the metal center generally result in more stable complexes compared to their monodentate counterparts.

Strategies for Enhancing Stability and Recyclability

A primary strategy for improving both stability and recyclability is the heterogenization of the homogeneous catalyst. This involves immobilizing the metal complex onto a solid support, which facilitates easy separation from the reaction mixture by filtration. Common supports include:

Polymers: The chiral ligand can be covalently attached to a polymer backbone.

Silica (B1680970) and Zeolites: The catalyst can be grafted onto the surface of silica or entrapped within the pores of zeolites.

Carbon-based Materials: Graphene and other carbon materials can serve as robust supports, with ligand design playing a key role in ensuring strong anchoring and preventing leaching. csic.es

Crystalline Polymers: Recent advances have shown that incorporating bipyridyl-based nickel catalysts into crystalline potassium poly(heptazine imide) (K-PHI) results in exceptionally stable and recyclable metallaphotocatalysts. nih.govchemrxiv.org

The derivatives of this compound are well-suited for such strategies. The hydroxyl groups of the diol or alcohol derivatives obtained from asymmetric dihydroxylation or hydroboration can be used as anchor points to covalently link the chiral ligand to a solid support. This immobilization can prevent catalyst deactivation through dimerization or aggregation and minimize metal leaching, allowing for multiple reaction cycles with minimal loss of activity.

The table below summarizes recyclability data for representative supported or robust pyridine-based catalytic systems, highlighting the potential for developing recyclable catalysts from this compound derivatives.

| Catalyst System | Support/Strategy | Reaction | Number of Cycles | Final Yield/Activity | Reference |

| bpyNi-PHI | Poly(heptazine imide) | C-P Cross-Coupling | 5 | Maintained reaction rate | nih.govchemrxiv.org |

| Au-NHC-Pyrene | Reduced Graphene Oxide | Hydration of Alkynes | 10 | Maintained conversion | csic.es |

| Co-Salen | Mesoporous Silica | Epoxide Ring-Opening | 4 | Gradual decrease in ee | researchgate.net |

| CaAl₂O₄ Nanophosphors | Nanoparticle | Schiff Base Synthesis | 4 | Minimal loss of efficiency |

This table provides examples of recyclable catalyst systems analogous to what could be developed using derivatives of this compound.

Theoretical and Computational Chemistry Studies of 2 but 3 En 1 Yl Pyridine

Electronic Structure and Bonding Analysis

This section would typically investigate the fundamental electronic properties of 2-(but-3-en-1-yl)pyridine to understand its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Calculations of Molecular OrbitalsDFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic structure of molecules. For this compound, these calculations would determine the energies and spatial distributions of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps predict the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. eurjchem.comambeed.com In substituted pyridines, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is a π*-antibonding orbital. eurjchem.comnist.gov The butenyl substituent would influence the electron density distribution and orbital energies. A typical study would present a data table of the calculated HOMO, LUMO, and HOMO-LUMO gap energies in electron volts (eV). ambeed.comresearchgate.net Visualizations of the HOMO and LUMO surfaces would show where these orbitals are localized on the molecule, indicating likely sites for electrophilic and nucleophilic attack. nist.gov

Ab Initio Methods for Electrostatic Potential MappingAb initio methods are highly accurate computational techniques based on first principles of quantum mechanics. These methods would be used to calculate the molecular electrostatic potential (MEP) of this compound. The MEP is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule, revealing its charge distribution.researchgate.net

MEP maps are color-coded to visualize electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, a negative potential would be expected around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. researchgate.net The π-system of the butenyl group would also influence the MEP. This analysis is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods allow for the detailed investigation of chemical reaction pathways, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) AnalysisTo understand a chemical reaction involving this compound, such as its synthesis or subsequent functionalization, computational chemists would identify the transition state (TS)—the highest energy point along the reaction pathway. The structure and energy of the TS determine the reaction's activation energy and, consequently, its rate.

Once a transition state structure is located and optimized, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Subsequently, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed picture of the bond-breaking and bond-forming processes.

Energy Profile Mapping for Complex Synthetic PathwaysFor multi-step synthetic routes, such as the [2+2+2] cycloaddition reactions used to form some substituted pyridines, computational chemistry can be used to map the entire energy profile. This involves calculating the Gibbs free energy of all reactants, intermediates, transition states, and products along the proposed pathway.

The resulting energy profile diagram visualizes the thermodynamics and kinetics of each step. It helps identify the rate-determining step (the one with the highest activation barrier) and can explain observed chemo- and regioselectivity by comparing the energy barriers of competing pathways. For a hypothetical synthesis of this compound, this analysis could compare different catalytic systems or reaction conditions to predict the most efficient route.

Prediction and Validation of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties of a molecule before it is synthesized or isolated.

These predictions are a powerful tool for structure verification. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. eurjchem.comnist.gov

A hypothetical data table would compare these predicted values with experimental data if available. For ¹³C NMR, typical chemical shifts for the aromatic carbons in the pyridine ring are expected between 125-150 ppm, while the alkene carbons would appear around 115-140 ppm, and the saturated alkyl carbons would be found further upfield (10-40 ppm). Discrepancies between predicted and experimental spectra can lead to a re-evaluation of the proposed structure. While online databases and prediction software exist, validated, published spectroscopic data specifically for this compound are not currently available in the searched literature.

Molecular Dynamics Simulations of this compound Interactions

Extensive searches of publicly available scientific literature and chemical databases did not yield specific studies focused on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding molecular interactions at an atomic level, it appears that dedicated research on this particular compound has not been published or is not widely accessible. rsc.orgtandfonline.comiucr.orgresearchgate.netuiuc.eduacademie-sciences.frarxiv.orgrsc.orgsamipubco.comwustl.edusamipubco.combiorxiv.orgfortunejournals.comchemrxiv.orgsci-hub.seutrgv.eduaps.orgmdpi.comscispace.com

Molecular dynamics simulations for related pyridine derivatives have been conducted to investigate a range of phenomena. These studies often explore interactions with biological macromolecules, such as proteins and enzymes, or with material surfaces. tandfonline.comiucr.orgresearchgate.net For instance, research on other pyridine compounds has utilized MD simulations to understand their binding modes to active sites of enzymes, their conformational flexibility, and their interactions with solvent molecules. tandfonline.comresearchgate.net

In a typical molecular dynamics study of a molecule like this compound, researchers would hypothetically:

Define a Force Field: A classical force field (e.g., CHARMM, AMBER, GROMOS) would be parameterized to accurately describe the intramolecular and intermolecular forces of the compound. uiuc.edu This involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters.

System Setup: The this compound molecule would be placed in a simulation box, often solvated with water or another relevant solvent, to mimic experimental conditions.

Simulation Protocol: The system would undergo energy minimization to remove any unfavorable atomic clashes, followed by a period of equilibration where temperature and pressure are stabilized. Finally, a production simulation would be run for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory. wustl.edubiorxiv.org

Analysis: The resulting trajectory data would be analyzed to extract information such as conformational changes, interactions with solvent molecules, and potential interactions with other molecules in the system. This could include radial distribution functions, root-mean-square deviation (RMSD), and hydrogen bond analysis.

Although no specific data tables or detailed research findings for this compound can be presented, the general principles of molecular dynamics simulations provide a framework for how such investigations would be conducted. The absence of specific literature highlights a potential area for future computational chemistry research.

Derivatives and Analogues of 2 but 3 En 1 Yl Pyridine: Synthesis and Research Directions

Synthesis of Substituted 2-(But-3-en-1-yl)pyridine Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties. Introducing various functional groups onto the pyridine (B92270) ring or the butenyl side chain can significantly alter its reactivity, coordination chemistry, and potential for polymerization.

Halogenated, Alkylated, and Heteroatom-Substituted Derivatives

The introduction of halogens, alkyl groups, and other heteroatoms onto the pyridine ring can be achieved through various synthetic methodologies. Halogenated derivatives, for instance, can be prepared via electrophilic halogenation reactions, though the pyridine ring's electron-deficient nature can make this challenging without activation. Alternatively, starting from pre-halogenated pyridine precursors is a common strategy. For example, 2-chloropyridines can be synthesized from the corresponding pyridine N-oxides by treatment with phosphorus oxychloride. wikipedia.org The synthesis of halogenated pyridines is a crucial area of research, as these compounds serve as versatile intermediates for further functionalization through cross-coupling reactions. mdpi.com

Alkylated derivatives can be synthesized by methods such as the direct asymmetric alkylation of 2-alkyl pyridines. escholarship.org For instance, 2-methylpyridine (B31789) can be deprotonated with a strong base like n-butyllithium and then reacted with an appropriate alkyl halide, such as allyl bromide, to yield this compound. escholarship.org This approach can be adapted to introduce other alkyl groups onto the pyridine ring.

Heteroatom-substituted derivatives, containing elements like oxygen, sulfur, or nitrogen, can be prepared through various synthetic routes. For example, aminopyridine derivatives can be synthesized through multicomponent reactions or by nucleophilic substitution of a suitable leaving group on the pyridine ring. smolecule.com The synthesis of substituted pyridines is a broad field, with numerous methods available to introduce a wide array of functional groups. researchgate.netijpsonline.com

Table 1: Examples of Synthetic Methods for Substituted Pyridines

| Derivative Type | Synthetic Method | Starting Material Example | Reagent Example | Reference |

| Halogenated | From N-oxide | Pyridine N-oxide | Phosphorus oxychloride | wikipedia.org |

| Alkylated | Direct Alkylation | 2-methylpyridine | n-Butyllithium, Allyl bromide | escholarship.org |

| Amino-substituted | Multicomponent Reaction | Pyridylidenecyanoacetamide | Malononitrile, Amine |

Pyridine N-Oxide and Quaternary Salt Formation

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., peroxybenzoic acid) or a mixture of hydrogen peroxide and acetic acid. wikipedia.orgrsc.org The formation of the N-oxide is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. researchgate.netresearchgate.net For instance, pyridine N-oxides can be used as intermediates for the preparation of 2- and 4-substituted pyridines. researchgate.net

Quaternary salts of this compound can be formed by reacting the pyridine with an alkyl halide. This process, known as quaternization, introduces a positive charge on the nitrogen atom and significantly increases the reactivity of the pyridine ring towards nucleophiles, particularly at the 2- and 4-positions. google.comgoogle.com Various methods, including conventional heating, microwave irradiation, and ultrasound, can be employed for the synthesis of quaternary pyridinium (B92312) salts. srce.hr The choice of the quaternizing agent allows for the introduction of a wide range of substituents, further diversifying the available analogues.

Reactivity Profiles of Functionalized this compound Analogues

The introduction of substituents onto the this compound scaffold has a profound impact on its reactivity. These effects can be broadly categorized as electronic and steric, which in turn influence the molecule's behavior in chemical reactions and its ability to coordinate with metal ions.

Altered Electronic and Steric Effects on Reactivity

The electronic nature of substituents on the pyridine ring modifies the electron density of the entire molecule. Electron-donating groups (EDGs) increase the electron density, enhancing the nucleophilicity of the pyridine nitrogen and making the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more electrophilic and prone to nucleophilic attack. These electronic perturbations can influence the reactivity of the butenyl side chain as well. For example, the electronic properties of substituents on pyridine ligands have been shown to affect the enantioselectivity of asymmetric reactions. liv.ac.uk

Enhanced or Modulated Chelation Behavior of Substituted Systems

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the double bond of the butenyl group. The introduction of substituents can significantly modulate this chelation behavior. For instance, the presence of other coordinating groups on the pyridine ring can lead to multidentate ligands with enhanced binding affinities and specificities for certain metal ions. znaturforsch.com

The electronic effects of substituents can alter the Lewis basicity of the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond. Steric factors also play a crucial role by influencing the geometry of the resulting coordination complex. For example, bulky substituents can force a particular coordination geometry or even prevent chelation altogether. The ability to tune the chelation properties of these ligands through substitution is of great interest in the development of new catalysts, sensors, and materials. researchgate.netresearchgate.net The chelation ability of pyrazoline ligands, which share structural similarities, is known to be influenced by the active sites of the immine moiety and other nearby atoms. ajgreenchem.com

Development of Polymerizable Derivatives with Tunable Properties

The butenyl group in this compound provides a handle for polymerization. This allows for the creation of polymers with pyridine moieties pendant to the polymer backbone. The properties of these polymers can be tuned by copolymerizing the this compound monomer with other functional monomers or by modifying the pyridine ring itself prior to polymerization.

The development of polymerizable derivatives with tunable properties is an active area of research. For instance, functional biodegradable polymers have been synthesized via ring-opening polymerization of monomers containing alkene or alkyne functionalities. rsc.org While specific research on the polymerization of this compound is not extensively detailed in the provided results, the principles of polymerizing functional monomers are well-established. The incorporation of the pyridine unit into a polymer can impart interesting properties, such as pH-responsiveness, metal-coordinating capabilities, and catalytic activity. The use of photoradical polymerization initiators is also a potential route for polymerizing such monomers. google.com The ability to create polymers with tailored properties by designing and synthesizing specific functionalized monomers is a powerful tool in materials science.

Scaffold Modifications for Ligand Design in Organometallic Chemistry

The this compound scaffold and its analogues, more broadly termed 2-alkenylpyridines, serve as highly versatile ligands in organometallic chemistry. Their ability to coordinate to metal centers through both the nitrogen atom of the pyridine ring and the π-system of the alkenyl chain allows for the formation of stable chelate complexes. The true power of this ligand class, however, lies in the extensive possibilities for scaffold modification. By systematically altering the structure of the pyridine ring or the alkenyl chain, researchers can precisely tune the steric and electronic properties of the resulting organometallic complexes. This tailored design is crucial for optimizing reactivity, selectivity, and stability in a wide range of applications, from catalysis to materials science. nih.govresearchgate.net

Research into cyclometalated complexes, where the alkenyl carbon forms a direct sigma bond with the metal, has shown that modifications to the 2-alkenylpyridine ligand have a profound impact on the properties of the resulting complexes. rsc.orgrsc.org For example, in cyclometalated ruthenium complexes, alterations to the substituents on the vinyl group lead to regular changes in the metal-to-ligand charge transfer (MLCT) absorption bands. rsc.org This demonstrates the direct relationship between ligand structure and the photophysical properties of the organometallic complex.

The strategic modification of the 2-(alkenyl)pyridine scaffold is a cornerstone of modern ligand design. It allows for the rational development of organometallic complexes with customized properties for specific applications. Common strategies include introducing substituents on the pyridine ring, altering the length and functionality of the alkenyl chain, and constructing more complex multidentate ligands.

Modifications of the Pyridine Ring

The electronic properties of the organometallic complex can be finely tuned by introducing various functional groups onto the pyridine ring. This is often achieved through direct C-H activation/functionalization reactions or by building the pyridine ring from substituted precursors. nih.govarkat-usa.org Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density at the nitrogen atom, thereby modulating the σ-donating and π-accepting capabilities of the ligand.

For example, rhodium-catalyzed ortho-C–H monoalkylation of pyridines has been demonstrated as an effective method for introducing alkyl groups, which act as EDGs. beilstein-journals.org Conversely, methods for introducing halides or other EWGs allow for the creation of more electron-deficient ligand systems. researchgate.net These modifications directly impact the stability of the resulting metal complexes and their reactivity in catalytic processes.

| Pyridine Ring Modification | Synthetic Strategy | Effect on Ligand Properties | Example Application/Complex | Reference |

|---|---|---|---|---|

| Introduction of Alkyl Groups (e.g., methyl, tert-butyl) | Rh-Al complex-catalyzed ortho-C–H monoalkylation | Increases electron density on the pyridine N; enhances σ-donation | Ortho-alkylated pyridine derivatives for use in catalysis | beilstein-journals.org |

| Introduction of Aminoalkyl Groups | Rare-earth metal-catalyzed ortho-C(sp²)–H functionalization with imines | Introduces additional coordination sites and alters steric bulk | Ortho-aminoalkylated pyridines (e.g., with Gd catalyst) | nih.gov |

| Introduction of Halogens (e.g., Br, Cl) | Synthesis from halopyridyl precursors | Decreases electron density; enhances π-acidity | Used in Pd-catalyzed cross-coupling to build complex bipyridine ligands | researchgate.net |

| Conversion to Pyridine N-Oxide | Oxidation of the pyridine nitrogen | Activates the ring for electrophilic and nucleophilic substitution | Intermediate for the synthesis of various 2-substituted pyridines | arkat-usa.org |

Modifications of the Alkenyl Chain

Altering the structure of the alkenyl chain primarily influences the steric environment around the metal center and can affect the stability and formation of cyclometalated species. Modifications can include changing the length of the chain, introducing substituents, or incorporating other functional groups. Cross-metathesis reactions have proven to be a powerful tool for functionalizing the alkenyl chain of pre-formed metal-ligand complexes. marquette.eduacs.org

In a study on (2-alkenylpentenediyl)iron complexes, cross-metathesis with various olefins was used to generate a range of functionalized ligands with high E-selectivity. acs.org This approach allows for the introduction of aryl groups, silyl (B83357) groups, and other functionalities at the terminus of the alkenyl chain. Such modifications are critical for creating specific pockets in catalysts or for introducing reactive handles for further functionalization. Research on cycloruthenated complexes has also shown that substituting the vinyl group with aryl groups like phenyl or thienyl can shift the MLCT absorption bands and increase molar extinction coefficients. rsc.org

| Alkenyl Chain Modification | Synthetic Strategy | Effect on Ligand/Complex Properties | Example Application/Complex | Reference |

|---|---|---|---|---|